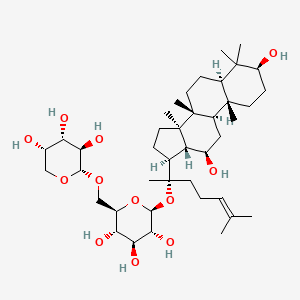
n-Methyliodoacetamide
Overview
Description
N-Methyliodoacetamide is a chemical compound with the molecular formula C3H6INO. It has an average mass of 198.990 Da and a monoisotopic mass of 198.949402 Da .
Synthesis Analysis
This compound has been used in the modification of cysteine residues. The cysteine residues derivatized with N-methyl iodoacetamide (MIAA) can be analyzed by the Edman sequencing with a high degree of reliability .Scientific Research Applications
1. Use in Protein and Peptide Analysis
N-Methyliodoacetamide (MIAA) is utilized in the analysis of proteins and peptides. It acts as a labeling agent for relative measurements using Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). MIAA alkylates the thiol groups of cysteine residues in proteins during the protein denaturation and digestion process. This method is advantageous due to its simplicity and cost-effectiveness compared to isotope labeling agents. MIAA has demonstrated good dynamic ranges and correlation coefficients for protein quantification analyses, making it a useful method for relative quantification of peptides and digested proteins (Sun et al., 2008).
2. Role in Hydrolysis Kinetics and Mechanism Study
N-Methylacetamide (NMA), a related compound to this compound, has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. The study of NMA helps in understanding the reaction mechanisms and the influence of various factors like pH and substituent size on the hydrolysis process. This research is significant for comprehending the behavior of similar compounds in different environmental conditions (Duan et al., 2010).
Mechanism of Action
Target of Action
n-Methyliodoacetamide is a compound that has been used in research, particularly in the field of proteomics . . It’s worth noting that compounds with similar structures, such as N-Methyl-D-aspartate (NMDA), have been found to interact with NMDA receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of alkylation . Alkylation typically involves the transfer of an alkyl group from one molecule to another, which can significantly alter the function and activity of the target molecule .
Biochemical Pathways
For instance, NMDA receptor antagonists have been found to affect glutamate signaling pathways, which play a crucial role in neuronal communication and memory formation .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its potential interaction with nmda receptors, it could potentially influence neuronal communication and memory formation .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .
Biochemical Analysis
Biochemical Properties
n-Methyliodoacetamide plays a significant role in biochemical reactions, primarily through its interaction with thiol groups in proteins. It acts as an alkylating agent, modifying cysteine residues in proteins by forming S-carboxyamidomethylcysteine. This modification can inhibit the activity of enzymes that rely on free thiol groups for their catalytic function. For example, this compound is known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by modifying its active site cysteine residue . This interaction is crucial for studying the enzyme’s role in glycolysis and other metabolic pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to a decrease in cellular ATP levels. This inhibition is primarily due to the modification of GAPDH, a key enzyme in the glycolytic pathway . Additionally, this compound can deplete cellular glutathione (GSH) levels, affecting the cell’s redox state and leading to oxidative stress. This compound also impacts cell signaling pathways and gene expression by modifying proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins. This alkylation reaction results in the modification of cysteine residues, leading to the inhibition or activation of enzyme activity. For instance, the inhibition of GAPDH by this compound occurs through the formation of a covalent bond with the enzyme’s active site cysteine . This modification prevents the enzyme from participating in glycolysis, thereby reducing ATP production and affecting cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to sustained inhibition of glycolysis and depletion of GSH levels, resulting in prolonged oxidative stress and potential cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can lead to widespread inhibition of thiol-containing enzymes, resulting in severe metabolic disturbances and potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with thiol-containing enzymes. By inhibiting GAPDH, this compound disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of upstream metabolites . This disruption can affect other metabolic pathways that rely on glycolysis for energy production, such as the pentose phosphate pathway and the tricarboxylic acid cycle.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For example, this compound can accumulate in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Its distribution within tissues can also vary, depending on factors such as blood flow and tissue permeability.
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it exerts its effects on thiol-containing enzymes and proteins. The compound can also be found in other subcellular compartments, such as the mitochondria and the endoplasmic reticulum, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for understanding its role in cellular metabolism and its potential therapeutic applications.
Properties
IUPAC Name |
2-iodo-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWCZGHGXWGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83487-42-7 | |
| Record name | 2-iodo-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)


acetic acid](/img/structure/B3430494.png)
